N-(3-aminocyclobutyl)methanesulfonamide hydrochloride

Drug Discovery Medicinal Chemistry Building Block Procurement

N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride (CAS 1258640-74-2; molecular formula C₅H₁₃ClN₂O₂S; MW 200.69 g/mol) is a cyclobutane-derived sulfonamide building block supplied as a hydrochloride salt, typically as a mixture of diastereomers. The compound features a strained four-membered cyclobutyl ring bearing a primary amine at the 3-position and a methanesulfonamide (–SO₂NHCH₃) substituent, giving it dual derivatization handles for medicinal chemistry applications.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 1258640-74-2
Cat. No. B1522976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminocyclobutyl)methanesulfonamide hydrochloride
CAS1258640-74-2
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CC(C1)N.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-4(6)3-5;/h4-5,7H,2-3,6H2,1H3;1H
InChIKeyDJZXCUJJQUUGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminocyclobutyl)methanesulfonamide Hydrochloride (CAS 1258640-74-2): Chemical Identity and Compound Class for Procurement and Research Use


N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride (CAS 1258640-74-2; molecular formula C₅H₁₃ClN₂O₂S; MW 200.69 g/mol) is a cyclobutane-derived sulfonamide building block supplied as a hydrochloride salt, typically as a mixture of diastereomers . The compound features a strained four-membered cyclobutyl ring bearing a primary amine at the 3-position and a methanesulfonamide (–SO₂NHCH₃) substituent, giving it dual derivatization handles for medicinal chemistry applications [1]. It is classified under Organic Building Blocks and is used as a synthetic intermediate in the development of small-molecule inhibitors, peptidomimetics, and kinase-targeted agents [2]. The hydrochloride salt form confers enhanced aqueous solubility and improved solid-state handling properties relative to the free base (CAS 1153138-20-5) [3].

Why N-(3-Aminocyclobutyl)methanesulfonamide Hydrochloride Cannot Be Substituted with In-Class Analogs Without Data Verification


Although multiple aminocyclobutyl sulfonamide variants share the cyclobutane-sulfonamide scaffold, they diverge substantially in key physicochemical and structural parameters that govern experimental outcomes. The hydrochloride salt (CAS 1258640-74-2) exhibits a measured logP of –0.326 and a melting point of 227–229 °C [1], whereas its closest des-amino analog, cyclobutylmethanesulfonamide (CAS 445305-92-0), has a logP of 0.038–0.2 and a melting point of 97–99 °C—a roughly 130 °C difference with implications for solid-state stability and storage [2]. The free base form (CAS 1153138-20-5) lacks the hydrochloride counterion and shows a computed XLogP3 of –1.2 with only 97–98% typical commercial purity , which can affect solubility, reaction kinetics, and reproducibility in aqueous or protic reaction media. Furthermore, the 3-aminocyclobutyl regioisomer presents a distinct derivatization vector compared to 1-aminocyclobutyl analogs (e.g., CAS 2231676-38-1), where the amino group placement alters the spatial orientation of subsequent coupling products [3]. These differences—spanning lipophilicity, thermal stability, salt-form handling, and regiospecific reactivity—are not interchangeable for structure-activity relationship (SAR) studies, fragment-based drug discovery, or scale-up synthetic routes. The following evidence guide provides the quantitative basis for prioritizing this specific compound over its closest available alternatives.

Quantitative Differentiation Evidence for N-(3-Aminocyclobutyl)methanesulfonamide Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage Evidenced by LogP and Melting Point

The hydrochloride salt form (CAS 1258640-74-2) provides a measured logP of –0.326, representing a significant shift in lipophilicity relative to the free base (CAS 1153138-20-5), which has a computed XLogP3 of –1.2 and an experimentally reported logP of –0.9747 [1][2]. The salt form's moderated logP value positions it in a more favorable range for aqueous solubility while maintaining sufficient lipophilicity for membrane partitioning in cellular assays. The hydrochloride salt also displays a high melting point of 227–229 °C, indicative of strong ionic lattice energy that confers solid-state stability during long-term storage, compared to the free base, for which no discrete melting point above 200 °C is reported from major vendors [1]. The HCl counterion ensures the primary amine remains protonated, enhancing water solubility for reaction setups in aqueous or protic solvent systems—a practical advantage documented in the product specifications of multiple suppliers .

Drug Discovery Medicinal Chemistry Building Block Procurement

Lipophilicity Differentiation vs. Des-Amino Analog N-Cyclobutylmethanesulfonamide: logP Determines Biological Compartment Partitioning

N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride has a measured logP of –0.326, whereas the des-amino analog cyclobutylmethanesulfonamide (CAS 445305-92-0) exhibits a logP of 0.038 (measured, Chembase) to 0.2 (XLogP3, PubChem) [1][2]. This ΔlogP of approximately –0.36 to –0.53 log units means the target compound is markedly more hydrophilic. Under physiological conditions, this translates to a roughly 2.3- to 3.4-fold difference in octanol/water partition coefficient, a magnitude sufficient to alter distribution across biological membranes [3]. The amino group also contributes two hydrogen bond donors (vs. one in the des-amino analog) and increases the topological polar surface area from 68.5 Ų to 80.6 Ų [2][3], further differentiating passive permeability characteristics. For fragment-based drug discovery programs where balanced physicochemical properties are critical, this logP difference places the target compound in a distinct chemical space more suitable for optimizing solubility-driven pharmacokinetics.

Fragment-Based Drug Discovery ADME Prediction Lead Optimization

Thermal Stability Advantage: 130 °C Higher Melting Point vs. N-Cyclobutylmethanesulfonamide Enables Robust Storage and High-Temperature Reaction Conditions

The hydrochloride salt of N-(3-aminocyclobutyl)methanesulfonamide exhibits a melting point of 227–229 °C, compared to 97–99 °C for cyclobutylmethanesulfonamide (the des-amino analog) [1][2]. This represents a Δmp of approximately 130 °C, a substantial difference that reflects the strong ionic lattice stabilization provided by the hydrochloride salt form. The higher melting point is directly relevant for: (i) long-term compound storage without degradation or deliquescence; (ii) compatibility with high-temperature reaction conditions (e.g., microwave-assisted synthesis, high-boiling solvent reflux); and (iii) reduced risk of solid-form changes during weighing and handling in automated compound management systems. In contrast, the low-melting des-amino analog (97–99 °C) may soften or sinter under mildly elevated ambient conditions encountered during shipping or storage in non-climate-controlled facilities [2].

Compound Management Solid-State Stability Process Chemistry

Dual Derivatization Architecture: Orthogonal Amine and Sulfonamide Reactivity vs. Single-Handle Des-Amino and 1-Amino Regioisomers

The target compound presents two chemically orthogonal derivatization sites: the primary amine (pKa ~9–10, nucleophilic) at the cyclobutane 3-position and the sulfonamide NH (pKa ~10–11, acidic) of the methanesulfonamide group [1]. This dual-handle architecture enables sequential, chemoselective functionalization—e.g., amide coupling or reductive amination at the amine, followed by N-alkylation or arylation at the sulfonamide—without mutual interference [2]. In contrast, cyclobutylmethanesulfonamide (CAS 445305-92-0) bears only the sulfonamide handle (1 HBD, 3 HBA) and lacks the amine vector entirely [3]. The 1-aminocyclobutyl regioisomer (CAS 2231676-38-1) places the amine at the 1-position, altering the relative orientation of the two vectors and resulting in a different exit vector geometry for fragment growth—a critical parameter in structure-based drug design where the angle between elaboration points determines complementarity to protein binding pockets [4]. The 3-aminocyclobutyl scaffold provides a ~109° puckered ring angle that presents the amine and sulfonamide vectors in a defined spatial relationship distinct from the ~90° angle of 1,1-disubstituted cyclobutanes [4].

Parallel Synthesis Medicinal Chemistry Fragment Elaboration

Purity Grade Flexibility: 95% to 99% HPLC Purity Availability Supports Both Discovery and Pre-Clinical Scale Requirements

N-(3-Aminocyclobutyl)methanesulfonamide hydrochloride is commercially available across a range of certified purity grades tailored to different research stages: 95% (AKSci, Bidepharm, Enamine, Chemenu) , 97% (Moldb, Leyan, Bidepharm free base) , 98%+ (multiple Chinese vendors via ChemicalBook) , and 99% HPLC (pharmaceutical-grade suppliers on ChemicalBook) . Batch-specific QC documentation—including NMR, HPLC, LC-MS, and optionally GC—is provided by Bidepharm, Moldb, and Enamine . In contrast, the free base form (CAS 1153138-20-5) is typically offered at 97% (Bidepharm) or 98% (Leyan) without the 99% HPLC option . The availability of a 99% HPLC grade for the hydrochloride salt is particularly relevant for: (i) biophysical assays (SPR, ITC, crystallography) requiring >98% purity to avoid false positives from trace impurities; (ii) in vivo pharmacokinetic studies where impurity profiles must be tightly controlled; and (iii) process chemistry where impurity carry-through must be minimized.

Chemical Procurement Quality Assurance Scale-Up

Diastereomer Mixture Specification: Conformational Sampling Advantage for Fragment Screening vs. Stereochemically Pure Analogs

Commercial N-(3-aminocyclobutyl)methanesulfonamide hydrochloride (CAS 1258640-74-2) is explicitly supplied as a mixture of diastereomers, as noted in the product descriptions from Moldb, Leyan, and multiple ChemicalBook suppliers . This diastereomer mixture encompasses both cis and trans configurations of the 1,3-disubstituted cyclobutane ring, providing inherent conformational diversity within a single procurement item. This is contrasted with stereochemically resolved analogs such as [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrochloride, trans (CAS 1841119-23-0) or [(1s,3s)-3-aminocyclobutyl]methanesulfonamide (CAS 2167706-89-8) [1], which require separate procurement of each stereoisomer at comparable or higher cost. For fragment-based screening libraries, the diastereomer mixture effectively doubles the shape diversity sampled per well—the cis and trans isomers present distinct Principal Moment of Inertia (PMI) profiles as documented by Hamilton et al. (2022), who demonstrated that cis/trans cyclobutane isomer pairs maximize 3D shape diversity in fragment collections [2]. Subsequent hit identification can then justify procurement of the stereochemically pure active isomer.

Fragment-Based Drug Discovery Conformational Sampling Screening Library Design

Recommended Application Scenarios for N-(3-Aminocyclobutyl)methanesulfonamide Hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced 3D Shape and Physicochemical Properties

The compound's measured logP of –0.326 [1] and TPSA of 80.6 Ų place it within the Rule of Three (RO3) space for fragment screening (MW <300, clogP ≤3, HBD ≤3, HBA ≤3—noting the free base exceeds HBA slightly but remains close). The diastereomer mixture provides both cis and trans cyclobutane conformers in a single procurement, maximizing PMI shape diversity as validated by the 2022 ChemMedChem study by Hamilton et al., which demonstrated that cyclobutane sulfonamide fragments 'fare favourably against existing synthetic 3D fragment libraries in terms of shape and physicochemical properties' [2]. The orthogonal amine and sulfonamide handles enable post-screening elaboration at either vector without protecting group manipulation, reducing the synthetic cycle time for hit-to-lead optimization .

Kinase Inhibitor Scaffold Development Targeting JAK or CDK Families Requiring Constrained Amine Pharmacophores

Patent and research literature identifies the 3-aminocyclobutyl methanesulfonamide scaffold as a privileged motif for developing kinase inhibitors, particularly those targeting JAK1, JAK2, and CDK family kinases [1]. The rigid cyclobutane core restricts the conformational freedom of the pendant amine, pre-organizing it for hydrogen-bonding interactions within the ATP-binding pocket hinge region—a design principle validated by the incorporation of related aminocyclobutyl sulfonamide fragments in multiple patent applications [2]. The hydrochloride salt's enhanced aqueous solubility (reflected in its logP of –0.326 vs. +0.038–0.2 for des-amino analogs) facilitates biochemical assay preparation at the 10–100 µM concentrations typical of primary kinase screens without DMSO-related artifacts .

Parallel Library Synthesis via Sequential Chemoselective Derivatization at Amine and Sulfonamide Positions

The 3-aminocyclobutyl scaffold enables a two-step diversification sequence: first, amide bond formation or reductive amination at the primary amine (exploiting its greater nucleophilicity at pH 7–9), followed by N-functionalization of the sulfonamide NH under basic conditions [1]. This orthogonal reactivity has been exploited in the design of cyclobutane fragment libraries reported by Hamilton et al. (2022), where the amine and sulfonamide functionalities were independently elaborated to generate a set of 33 diverse 3D fragments [2]. The 99% HPLC purity grade ensures that initial coupling products meet the >95% purity threshold required for direct biological testing without intermediate purification, accelerating library production.

Process Chemistry and Scale-Up Requiring Thermally Stable Intermediates Compatible with High-Temperature Reaction Conditions

With a melting point of 227–229 °C [1]—approximately 130 °C higher than the des-amino analog cyclobutylmethanesulfonamide (mp 97–99 °C) [2]—the hydrochloride salt withstands microwave-assisted synthesis protocols (typically 100–150 °C), high-boiling solvent reflux (e.g., DMF at 153 °C, DMSO at 189 °C), and extended storage without solid-form degradation. The 95–99% purity range available from commercial suppliers supports initial route scouting at discovery scale (95% grade) through to pilot-scale campaigns (99% HPLC grade), providing a single-compound solution across the development continuum . Multiple vendors listed on ChemicalBook offer kilogram-scale quantities, confirming supply chain readiness for process development .

Quote Request

Request a Quote for N-(3-aminocyclobutyl)methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.